Idose, D-

Description

Classification and Stereochemical Context within Aldohexoses

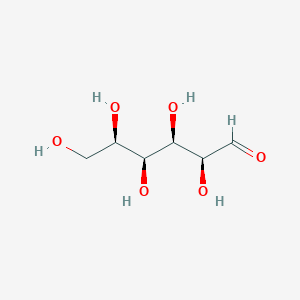

D-Idose is classified as an aldohexose, a type of monosaccharide characterized by having six carbon atoms and an aldehyde functional group at one end. ontosight.aifiveable.mewikipedia.org Aldohexoses possess four chiral centers in their linear form, leading to a total of 16 possible stereoisomers, comprising 8 pairs of enantiomers. wikipedia.org These stereoisomers are categorized into D- and L-series based on the configuration of the hydroxyl group on the carbon atom farthest from the aldehyde group, analogous to the stereochemistry of D- and L-glyceraldehyde. fiveable.mewikipedia.orgmasterorganicchemistry.com

D-Idose is a D-sugar, meaning the hydroxyl group on its penultimate carbon (C5) is oriented to the right in a Fischer projection. fiveable.me It is an epimer of D-glucose, specifically differing in the configuration at the 5th carbon atom. ontosight.ai Structurally, D-Idose is unique among aldohexoses due to the specific arrangement of its hydroxyl groups, which contributes to its distinct properties and reactivity. ontosight.ai In cyclic form, D-Idose can exist as pyranose (six-membered ring) or furanose (five-membered ring) rings, although pyranose rings are generally more common for hexoses. wikipedia.org Unlike many other aldohexoses, D-Idose exhibits high conformational flexibility in solution. researchgate.net Its most unstable chair conformation features all hydroxyl groups in axial positions.

The eight D-aldohexoses, including D-Idose, are stereoisomers with the molecular formula C₆H₁₂O₆. wikipedia.org While all eight D-aldohexoses can be synthesized and found in some natural glycomolecule, only three are common in living organisms: D-glucose, D-galactose, and D-mannose. wikipedia.org

Here is a comparison of D-Idose with some common aldohexoses:

| Compound | Epimer Position (relative to D-glucose) | Hydroxyl Configuration (Fischer Projection) | Conformational Stability | Natural Occurrence |

| D-Idose | C-5 | C-2: equatorial; C-3: equatorial; C-5: axial | Low (boat/skew dominant) | Rare; in dermatan/heparan sulfate (B86663) |

| D-Glucose | - | C-2: axial; C-3: equatorial; C-5: equatorial | High (chair dominant) | Ubiquitous; energy metabolism wikipedia.org |

| D-Galactose | C-4 | C-4: axial | Moderate | Lactose, glycoproteins |

| D-Mannose | C-2 | C-2: axial | Moderate | N-linked glycans, plant polysaccharides |

Note: The hydroxyl configurations listed are simplified representations and refer to the orientation in specific cyclic forms.

Historical Trajectory and Current Research Landscape of D-Idose

Historically, the study of monosaccharides, including D-Idose, has been fundamental to understanding carbohydrate chemistry and biochemistry. The D-L system of nomenclature, based on glyceraldehyde, has been a long-standing method for classifying sugar stereochemistry. masterorganicchemistry.comoup.com Early research in carbohydrate chemistry laid the groundwork for the synthesis and characterization of various monosaccharides, including the less common ones like D-Idose. mdpi.comacs.org

The difficulty in isolating D-Idose from natural sources due to its scarcity and the lack of systematic production methods historically limited the study of its biological activities. tandfonline.com However, advancements in synthetic methods, including both chemical and enzymatic approaches, have revolutionized the availability of rare sugars. researchgate.netmdpi.comtandfonline.com The development of strategies like the "Izumoring" has facilitated the systematic production of various rare sugars, enabling more extensive research into their properties and potential applications. tandfonline.commdpi.comglycoforum.gr.jp

Currently, research on D-Idose spans several areas:

Synthesis: Development of practical and efficient methods for synthesizing D-Idose and its derivatives from more abundant sugars like D-glucose or D-galactose remains an active area. mdpi.commdpi.com This includes exploring different protective group strategies and reaction conditions. mdpi.com

Conformational Analysis: Due to its unique conformational flexibility, studies using techniques like NMR spectroscopy are conducted to understand its behavior in solution. acs.orgacs.org

Biological Activity: Investigations into the biological roles and potential therapeutic applications of D-Idose are ongoing. This includes its occurrence in bacterial polysaccharides and animal glycoproteins ontosight.ai, its role in the synthesis of glycosaminoglycans like dermatan sulfate and heparan sulfate (primarily through its oxidized form, iduronic acid) oup.comwikipedia.orgebi.ac.uk, and its potential biological activities, such as anti-proliferative effects against certain cancer cell lines .

Applications in Glycoscience: D-Idose serves as a building block in the synthesis of complex carbohydrates and glycosides, which are crucial for studying cellular recognition and signaling pathways.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-ZXXMMSQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015881 | |

| Record name | D-Idose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5978-95-0, 2152-76-3 | |

| Record name | D-Idose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5978-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idose, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Idose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IDOSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YL114VI04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IDOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1T50P1RZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Derivatization of D Idose

Stereoselective Synthesis Strategies from Precursors

Chemical synthesis of D-Idose often involves multi-step procedures starting from more abundant monosaccharides. These methods are designed to control the stereochemistry at each chiral center to yield the desired D-ido configuration.

Kiliani Reaction-Based Approaches from D-Glucose

A foundational method for elongating the carbon chain of an aldose is the Kiliani-Fischer synthesis. chemistrysteps.comwikipedia.org This reaction, when applied to D-glucose, serves as a key starting point for the synthesis of D-Idose. The process begins with the nucleophilic addition of cyanide to the carbonyl group of D-glucose, forming cyanohydrin intermediates. wikipedia.orgukessays.com Subsequent hydrolysis of the nitrile group leads to the formation of two epimeric seven-carbon sugar acids (heptonic acids): D-ido-heptonic acid and L-gluco-heptonic acid. mdpi.comresearchgate.net

The reaction typically produces these epimers in an unequal ratio, with the L-gluco form being the major product. mdpi.comresearchgate.net The separation of these epimers is a critical and often challenging step in the synthetic route.

| Starting Material | Key Reagent | Products | Typical Ratio (D-ido:L-gluco) |

| D-Glucose | Sodium Cyanide (NaCN) | D-ido-heptonic acid, L-gluco-heptonic acid | ~1:4 |

Periodate (B1199274) Cleavage and Chain Shortening Protocols from Heptonic Acids

Once the D-ido-heptonic acid is obtained, a chain-shortening reaction is required to convert the seven-carbon sugar acid into the six-carbon D-Idose. A practical approach involves the oxidative cleavage of the C6-C7 bond using periodate. mdpi.comnih.govox.ac.uk To achieve this, the heptonic acid is typically protected, for instance, as an isopropylidene (acetonide) derivative. mdpi.comnih.gov

The protected heptonic acid derivative is treated with a silica (B1680970) gel-supported sodium periodate, which selectively cleaves the vicinal diol at the C6-C7 position. mdpi.comnih.gov This reaction yields a protected D-iduronic acid derivative, which can then be selectively reduced to afford a stable precursor of D-Idose. mdpi.comnih.gov This method is advantageous as it avoids harsh reaction conditions that could lead to the degradation of the unstable idose molecule.

| Precursor | Reagent | Key Transformation | Product |

| Protected D-ido-heptonic acid diol | Silica gel-supported Sodium Periodate | Oxidative cleavage of C6-C7 bond | Protected D-iduronic acid aldehyde |

Triacetonide Hydrolysis Routes for D-Idose Generation

Protecting group strategies are essential in carbohydrate chemistry to ensure regioselectivity in subsequent reactions. Isopropylidene groups (acetonides) are commonly used for this purpose. In the synthesis of D-Idose from heptonic acid precursors, multiple acetonide groups are often employed to protect the hydroxyl groups. mdpi.comnih.gov For example, treatment of the heptonic acid with 2,2-dimethoxypropane (B42991) can form a triacetonide derivative. nih.gov

The final step in the synthesis is the removal of these protecting groups to yield free D-Idose. This is typically achieved through acid-catalyzed hydrolysis. nih.gov Careful control of the hydrolysis conditions is crucial to selectively remove the acetonide groups without degrading the target D-Idose molecule. nih.gov For instance, selective hydrolysis of a terminal acetonide can be achieved using a mixture of acetic acid, water, and methanol (B129727). nih.gov The final deprotection to yield D-Idose can be carried out under mild conditions using an acidic resin like DOWEX®. nih.gov

| Protected Precursor | Hydrolysis Conditions | Product | Yield |

| Diacetonide triol of D-ido-heptonic acid derivative | DOWEX® resin in water | D-Idose | 97% |

Enzymatic Biotransformations for D-Idose Production

Enzymatic methods offer an alternative to chemical synthesis, often providing high stereoselectivity under mild reaction conditions. Isomerases are a class of enzymes that have been explored for the production of rare sugars like D-Idose.

Challenges and Limitations of Isomerase-Catalyzed Syntheses

The enzymatic conversion of D-sorbose to D-Idose using xylose isomerase has been investigated. nih.gov However, this biotransformation is significantly hampered by an unfavorable thermodynamic equilibrium. The equilibrium of the reaction heavily favors the starting material, D-sorbose, with the ratio of D-sorbose to D-Idose being approximately 97:3. nih.gov This results in very low yields of D-Idose, making the large-scale production through this method economically challenging and impractical for producing significant quantities. nih.gov Consequently, while enzymatic routes are attractive for their specificity, the low conversion efficiency remains a major obstacle for the production of D-Idose.

| Enzyme | Substrate | Product | Equilibrium Ratio (Substrate:Product) | Limitation |

| Xylose Isomerase | D-Sorbose | D-Idose | ~97:3 | Unfavorable equilibrium, low yield |

Targeted Derivatization for Biochemical Probes and Analogues

The unique conformational flexibility of D-idose makes its derivatives, particularly uronic and aldonic acids, valuable components in the synthesis of biologically significant molecules like glycosaminoglycans (GAGs). researchgate.netrsc.org However, the inherent instability and rarity of D-idose present significant synthetic challenges. researchgate.netresearchgate.net Advanced methodologies have been developed to create specific D-idose derivatives for use as biochemical probes and analogues, often relying on stereocontrolled transformations of more common sugars.

D-Iduronic acid, a C5 epimer of D-glucuronic acid, is a critical component of GAGs such as heparin and heparan sulfate (B86663). researchgate.nettaylorfrancis.com Its synthesis is a key challenge in the creation of synthetic GAG oligosaccharides. researchgate.net A practical synthetic route has been developed starting from D-glucose, proceeding through a seven-carbon ido-heptonic acid intermediate. nih.govnih.gov

This strategy involves the protection of hydroxyl groups, often using isopropylidene groups (acetonides), followed by the cleavage of the C6-C7 bond of the heptonic acid precursor. researchgate.netnih.gov For instance, a protected diol ido-heptonate can be oxidized to yield a protected D-iduronic acid derivative. nih.gov One reported method involves the oxidation of a protected ido-heptonic acid derivative with silica gel-supported sodium periodate in dichloromethane, which yields the protected D-iduronic acid with high efficiency. nih.gov The synthesis of L-iduronic acid, the more common biological isomer, often informs strategies for its D-enantiomer. These strategies include C5 epimerization of protected D-glucuronic acid derivatives. researchgate.net

Table 1: Example Synthetic Pathway for a Protected D-Iduronic Acid Derivative

| Starting Material | Reagent/Condition | Product | Yield | Reference |

|---|---|---|---|---|

| Protected Diol Ido-Heptonate (12) | Silica gel-supported Sodium Periodate in Dichloromethane | Protected D-Iduronic Acid (15) | 89% | nih.gov |

The synthesis of D-idonic acid can also be achieved from the same ido-heptonic acid precursors used for D-iduronic acid. nih.govox.ac.uk The strategy involves a selective reduction of the aldehyde group at the C1 position. For example, a protected D-iduronic acid intermediate can undergo selective reduction of its aldehyde group using sodium borohydride (B1222165) in methanol to produce a protected D-idonic acid. nih.gov Further reduction of the ester group in this protected D-idonic acid intermediate, for example with diisobutylaluminum hydride (DIBAL-H), can lead to the formation of D-idose itself. nih.gov

The corresponding alditol, D-iditol, is a hexane-1,2,3,4,5,6-hexol. wikipedia.orgnih.gov The formation of alditols from their corresponding aldoses is typically achieved through hydrogenation or reduction of the aldehyde group. Analogous to the hydrogenation of D-glucose to D-sorbitol, D-iditol can be obtained by the hydrogenation of D-idose. google.com

Table 2: Synthesis of Protected D-Idonic Acid and D-Idose

| Starting Material | Reagent/Condition | Product | Yield | Reference |

|---|---|---|---|---|

| Protected D-Iduronic Acid (15) | Sodium Borohydride in Methanol | Protected D-Idonic Acid (16) | 63% | nih.gov |

| Protected D-Idonic Acid (16) | 1. DIBAL-H in Toluene 2. DOWEX resin | D-Idose (6) | 76% | nih.gov |

Protecting groups are fundamental tools in carbohydrate chemistry for achieving stereocontrol during multi-step syntheses. Acetonides (isopropylidene acetals) and benzylidene acetals are particularly useful for the derivatization of D-idose and other sugars. nih.govwikipedia.org

Acetonides: Isopropylidene groups are frequently used because they can be introduced and removed under mild conditions. In the synthesis of D-idose, D-iduronic acid, and D-idonic acid from ido-heptonic acid, acetonide protection is a key step. researchgate.netnih.gov By protecting specific diol pairs, these groups restrict the conformational flexibility of the sugar backbone and prevent unwanted reactions at the protected hydroxyls, thereby directing reagents to specific sites. nih.gov

Benzylidene Acetals: Benzylidene acetals are commonly used to protect 1,2- or 1,3-diols. wikipedia.org In hexopyranosides, they are often used to form a 4,6-O-benzylidene acetal (B89532), which locks the pyranose ring into a rigid chair conformation. mdpi.com This conformational rigidity is crucial for controlling the stereochemical outcome of subsequent reactions on the remaining free hydroxyl groups. The primary advantage of the benzylidene acetal is its capacity for regioselective reductive opening. nih.gov Depending on the reagents and conditions, the acetal can be opened to selectively free either the C4 or C6 hydroxyl group, yielding a C6-O-benzyl ether or a C4-O-benzyl ether, respectively. nih.gov This regioselectivity is influenced by the choice of Lewis acid and reducing agent, providing a powerful method for stereocontrolled synthesis. nih.govnih.gov For instance, the use of a DIBAL-H solution in different solvents can lead to different ring-opened products with high selectivity. nih.govresearchgate.net

Table 3: Regioselective Reductive Opening of a 4,6-O-Benzylidene Acetal

| Condition | Mechanism | Major Product | Reference |

|---|---|---|---|

| Borane activated by Lewis Acid | Borane, as the most electrophilic species, coordinates to the more nucleophilic O-6. | 6-O-benzyl ether (free 4-OH) | nih.gov |

| Unactivated Borane with Lewis Acid | The Lewis Acid, as the most electrophilic species, coordinates to O-6. | 4-O-benzyl ether (free 6-OH) | nih.gov |

Conformational Dynamics and Solution State Behavior of D Idose

Unique Conformational Flexibility and Intrinsic Instability

The particular arrangement of hydroxyl groups in D-idose results in significant steric strain in its most common pyranose ring conformations. This inherent instability prevents it from strongly favoring a single conformation, leading to a dynamic equilibrium among several forms. This contrasts sharply with a more conformationally rigid sugar like D-glucose, which overwhelmingly adopts the stable ⁴C₁ chair conformation where all bulky substituents are in equatorial positions.

The six-membered pyranose ring of D-idose is not planar and can adopt several three-dimensional shapes. The most stable of these are typically the chair conformations, denoted as ¹C₄ and ⁴C₁. In addition to chairs, the ring can exist in higher-energy boat and skew-boat conformations. nd.edu

Chair Conformations (¹C₄ and ⁴C₁) : Unlike D-glucose, where the ⁴C₁ chair is highly favored, D-idose exists as a significant mixture of both the ¹C₄ and ⁴C₁ chair forms in solution. The ¹C₄ conformation of α-D-idopyranose places four of its five non-hydrogen substituents in equatorial positions, which would typically suggest high stability. However, the β-anomer in the ⁴C₁ conformation also achieves a favorable arrangement. Studies have indicated that for idopyranosides, the transition from the ⁴C₁ to the ¹C₄ conformation is easier than in other sugars due to a lower energy difference between them. mdpi.com This flexibility results in a dynamic equilibrium where both chair forms are substantially populated. Some research suggests the ¹C₄ form may even be the major conformer, with an approximate 80% population compared to 20% for the ⁴C₁ form. nd.edu

Boat and Skew Conformations : While generally less stable than chair forms due to torsional strain and steric hindrance (e.g., "flagpole" interactions in boat forms), certain non-chair conformations can be relevant for D-idose. nih.govpearson.com The high degree of axial substitution in both chair forms of idose reduces the energy gap between chair and non-chair forms. Consequently, skew-boat conformations, such as the ⁰S₂, can be stable under appropriate conditions and may play a role as intermediates in the interconversion of chair forms. mdpi.com

| Conformation | Relative Stability | Key Structural Features |

|---|---|---|

| ¹C₄ (Chair) | Relatively high; often the major conformer | Minimizes axial-axial interactions for one anomer |

| ⁴C₁ (Chair) | Relatively high; significantly populated | Alternative chair form also present in equilibrium |

| Boat/Skew-Boat (e.g., ⁰S₂) | Lower than chairs, but can be stable | Serve as transition states; less stable due to eclipsing and flagpole interactions |

The various conformations of D-idose are not static but are in a constant state of interconversion. The transition between the two chair forms (¹C₄ ⇌ ⁴C₁) occurs via a series of higher-energy intermediates, including half-chair, boat, and twist-boat (or skew) conformations. nd.edu For idopyranosides, the energy barrier for this ring inversion is notably lower than for glucopyranosides, facilitating the dynamic equilibrium. mdpi.com This lower barrier is a direct consequence of the stereochemistry of idose, which results in a smaller energy penalty for adopting the intermediate, non-chair conformations. The pathways and associated energy barriers can be mapped on a potential energy surface, showing the relative energies of the stable conformers (local minima) and the transition states that connect them. weizmann.ac.il

Tautomeric Equilibria in Aqueous Solution

When dissolved in water, D-idose, like other reducing sugars, does not exist as a single structure. Instead, it establishes a complex equilibrium between its open-chain aldehyde form and several cyclic hemiacetal isomers. This process of interconversion between different isomeric forms is known as tautomerism.

The equilibrium mixture of D-idose in an aqueous solution is composed of multiple species. The primary forms are the six-membered pyranose rings (α- and β-anomers) and the five-membered furanose rings (α- and β-anomers). A very small fraction exists as the open-chain aldehyde, which may also be present in its hydrated (gem-diol) form. cdnsciencepub.com

One- and two-dimensional NMR investigations have been instrumental in quantifying the composition of D-idose in solution. acs.org These studies reveal a particularly complex mixture compared to other common aldohexoses.

| Tautomeric Form | Approximate Percentage in D₂O at Equilibrium |

|---|---|

| α-D-Idopyranose | ~38% |

| β-D-Idopyranose | ~36% |

| α-D-Idofuranose | ~13% |

| β-D-Idofuranose | ~13% |

| Aldehyde/Hydrate (B1144303) | <1% |

Note: The exact percentages can vary with temperature and solvent conditions. The data presented is a representative distribution based on spectroscopic studies.

The process by which the α and β anomers interconvert in solution to reach an equilibrium mixture is called mutarotation. This reaction is observable as a gradual change in the optical rotation of a freshly prepared solution of a pure anomer. The mechanism of mutarotation proceeds through the transient formation of the open-chain aldehyde form. acs.org

The process can be summarized as follows:

A cyclic anomer (e.g., α-D-idopyranose) undergoes ring-opening to form the free aldehyde.

The aldehyde group and hydroxyl groups can rotate freely around the single bonds.

The ring closes again through the nucleophilic attack of the C-5 hydroxyl group on the aldehyde carbon. This re-cyclization can occur from either face of the planar carbonyl group, leading to the formation of both the α and β anomers.

The rate of mutarotation is influenced by factors such as temperature, pH, and the presence of catalysts (general acids and bases). researchgate.net For D-idose, the presence of four distinct cyclic isomers (α/β pyranose and α/β furanose) makes the kinetics more complex than for a sugar like glucose, which exists almost exclusively in its pyranose forms. ub.edu

Spectroscopic Investigations of Solution Composition and Conformation

The detailed characterization of the conformational and tautomeric equilibria of D-idose in solution relies heavily on advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for studying the solution behavior of carbohydrates. Both ¹H and ¹³C NMR spectroscopy can distinguish between the different anomers and conformers present at equilibrium. acs.org

Coupling Constants : Three-bond proton-proton coupling constants (³JH,H) are related to the dihedral angle between the protons through the Karplus equation. Measuring these coupling constants allows for the determination of the ring conformation (e.g., distinguishing between ¹C₄ and ⁴C₁ chairs).

2D NMR Techniques : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to assign the complex spectra and unambiguously identify all the different isomeric forms present in the equilibrium mixture.

Through these spectroscopic investigations, a detailed picture emerges of D-idose as a conformationally dynamic and structurally diverse molecule in solution, setting it apart from its more conformationally restrained isomers.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the solution composition and conformation of D-idose. Through a combination of one- and two-dimensional techniques, a detailed picture of its various forms and their dynamic interplay has been established. dtic.mil

The analysis of D-idose in aqueous solutions (D₂O) using ¹³C NMR spectroscopy, particularly with ¹³C-enriched samples, has successfully identified and quantified its major and minor tautomeric forms. At equilibrium, D-idose exists as a mixture of α-pyranose (37%), β-pyranose (36%), α-furanose (12%), and β-furanose (15%), along with trace amounts of its aldehyde and hydrate forms. dtic.mil

One-dimensional (1D) ¹H NMR spectra provide initial insights, but significant signal overlap necessitates the use of two-dimensional (2D) experiments for unambiguous assignments. dtic.mil Two-dimensional ¹H-¹³C heteronuclear single quantum coherence (HSQC) spectroscopy is particularly powerful, as it correlates each proton with its directly attached carbon atom. researchgate.net This technique allows for the resolution of overlapping proton signals based on the more dispersed ¹³C chemical shifts, enabling the assignment of specific resonances to each of the four primary cyclic forms of D-idose in solution. dtic.mil Correlation Spectroscopy (COSY) experiments are used to identify spin-spin coupled protons, helping to trace the connectivity within each sugar ring and confirm assignments made from 1D spectra. researchgate.net

Detailed analysis of high-resolution (600-MHz) ¹H and ¹³C NMR spectra has led to the complete assignment of chemical shifts for the four cyclic anomers of D-idose. dtic.mil These assignments are fundamental for understanding the conformational preferences of each form.

The ¹H-¹H spin-spin coupling constants (J-couplings) provide critical information about the dihedral angles between adjacent protons, which in turn defines the ring conformation. For the pyranose forms, analysis of the coupling constants suggests that while β-idopyranose predominantly adopts the ¹C₄ chair conformation, the α-idopyranose form likely exists in equilibrium between the ¹C₄ chair and one or more skew conformations. This deviation from a simple chair conformation is a distinctive feature of the idopyranose ring system. dtic.mil

Interactive Table: ¹H and ¹³C Chemical Shifts (δ, ppm) for D-Idose Anomers in D₂O

| Anomer | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-pyranose | 1 | 4.96 | 96.6 |

| 2 | 3.82 | 71.6 | |

| 3 | 3.82 | 72.8 | |

| 4 | 3.81 | 68.9 | |

| 5 | 4.10 | 70.3 | |

| 6a | 3.82 | 63.8 | |

| 6b | 3.76 | 63.8 | |

| β-pyranose | 1 | 4.87 | 97.2 |

| 2 | 3.65 | 74.3 | |

| 3 | 3.75 | 74.8 | |

| 4 | 3.69 | 69.4 | |

| 5 | 3.79 | 76.5 | |

| 6a | 3.84 | 64.1 | |

| 6b | 3.78 | 64.1 | |

| α-furanose | 1 | 5.27 | 102.0 |

| 2 | 4.15 | 76.6 | |

| 3 | 4.31 | 76.6 | |

| 4 | 4.14 | 81.3 | |

| 5 | 3.90 | 71.9 | |

| 6a | 3.74 | 64.6 | |

| 6b | 3.68 | 64.6 | |

| β-furanose | 1 | 5.25 | 105.1 |

| 2 | 4.07 | 79.9 | |

| 3 | 4.11 | 77.2 | |

| 4 | 4.23 | 85.8 | |

| 5 | 3.83 | 70.2 | |

| 6a | 3.75 | 63.7 | |

| 6b | 3.70 | 63.7 |

Data sourced from Snyder and Serianni (1986). dtic.mil

Interactive Table: ¹H-¹H Coupling Constants (J, Hz) for D-Idose Anomers

| Anomer | Coupling | Value (Hz) |

| α-pyranose | J₁,₂ | 4.4 |

| J₂,₃ | 4.4 | |

| J₃,₄ | 3.8 | |

| J₄,₅ | 1.8 | |

| β-pyranose | J₁,₂ | 1.9 |

| J₂,₃ | 4.1 | |

| J₃,₄ | 6.0 | |

| J₄,₅ | 8.8 | |

| α-furanose | J₁,₂ | <1 |

| J₂,₃ | 1.7 | |

| J₃,₄ | 4.1 | |

| J₄,₅ | 6.3 | |

| β-furanose | J₁,₂ | 3.8 |

| J₂,₃ | 6.4 | |

| J₃,₄ | 7.9 | |

| J₄,₅ | 6.1 |

Data sourced from Snyder and Serianni (1986). dtic.mil

The dynamic equilibrium between the cyclic anomers and the open-chain aldehyde form of D-idose can be quantified using saturation-transfer ¹³C NMR spectroscopy. This technique allows for the measurement of unidirectional rate constants for the ring-opening and ring-closing reactions of the individual furanose and pyranose forms. dtic.mil

By selectively saturating the ¹³C resonance of the aldehyde carbon and observing the transfer of this saturation to the anomeric carbons (C1) of the cyclic forms, the rate constants for ring-closing can be determined. Conversely, saturating an anomeric carbon and observing the effect on the aldehyde signal yields the ring-opening rate. The studies show that the furanose forms of D-idose open and close significantly faster than the pyranose forms, highlighting their higher reactivity despite their lower abundance at equilibrium. dtic.mil

Interactive Table: Unidirectional Rate Constants (k, s⁻¹) for D-Idose Ring Transformations at 31 °C

| Reaction | From | To | Rate Constant (k, s⁻¹) |

| Ring-Opening | α-furanose | Aldehyde | 1.10 |

| β-furanose | Aldehyde | 1.70 | |

| α-pyranose | Aldehyde | 0.22 | |

| β-pyranose | Aldehyde | 0.20 | |

| Ring-Closing | Aldehyde | α-furanose | 0.36 |

| Aldehyde | β-furanose | 0.47 | |

| Aldehyde | α-pyranose | 1.15 | |

| Aldehyde | β-pyranose | 1.12 |

Data sourced from Snyder and Serianni (1986). dtic.mil

Theoretical Prediction of Vibrational Circular Dichroism (VCD) Spectra

Vibrational circular dichroism (VCD) is a spectroscopic technique that detects the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org The resulting spectrum provides sensitive information about the three-dimensional structure and absolute configuration of the molecule in solution. wikipedia.orgjascoinc.com While specific experimental or theoretical VCD spectra for D-idose are not extensively reported in the literature, the methodology for their theoretical prediction is well-established and would be critical for a deeper conformational analysis.

The theoretical prediction of a VCD spectrum for a flexible molecule like D-idose is a computationally intensive process that involves several key steps. First, a thorough conformational search must be performed to identify all low-energy conformers of each tautomer (α/β-pyranose and α/β-furanose) present in solution. nih.gov For each of these stable conformers, quantum mechanical calculations, typically using Density Functional Theory (DFT), are used to optimize the geometry and compute the harmonic vibrational frequencies and intensities. wikipedia.orgamericanlaboratory.com From these calculations, the VCD spectrum for each individual conformer is predicted. nih.gov

Because D-idose exists as an equilibrium mixture of multiple tautomers and their respective conformers, the final predicted VCD spectrum must be a composite. This is achieved by calculating a Boltzmann-weighted average of the spectra of all significantly populated species. nih.gov The relative populations determined by NMR spectroscopy would be essential for constructing this final, averaged spectrum. Comparing such a theoretically predicted spectrum with an experimental VCD spectrum would provide a powerful method to validate the conformational ensembles of the different D-idose anomers in solution and confirm their absolute configurations. americanlaboratory.com

Advanced Analytical Methodologies for D Idose Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of carbohydrates, including monosaccharides like D-Idose. HPLC is widely employed for assessing the purity of D-Idose samples and separating it from other structurally similar isomers chromatographyonline.comcreative-biolabs.com. The separation of carbohydrate isomers, such as epimers, can be achieved using specialized stationary phases and optimized mobile phases chromatographyonline.comcreative-biolabs.com.

Chiral HPLC, which utilizes a chiral stationary phase, is particularly effective for separating optical isomers (enantiomers) quora.com. This is crucial for distinguishing D-Idose from its enantiomer, L-Idose. The chiral stationary phase interacts differently with each enantiomer, forming transient diastereomeric complexes that elute at different rates, thereby enabling their separation quora.com. While predicting the optimal stationary phase can be challenging and often requires empirical testing, chiral HPLC remains a method of choice for analytical separation of enantiomers quora.com. Various detectors can be coupled with HPLC for carbohydrate analysis, including refractive index detectors (RID) for underivatized sugars and evaporative light-scattering detectors (ELSD), which can be advantageous for sugar analysis nih.gov. UV detection often requires pre-column derivatization with chromophores like 1-phenyl-3-methyl-5-pyrazolone (PMP) to enhance sensitivity, as monosaccharides typically lack strong UV absorbance creative-biolabs.com.

Mass Spectrometry (MS) for Identification and Absolute Configuration Determination

Mass Spectrometry (MS) provides powerful capabilities for the identification and structural characterization of monosaccharides, including the determination of their absolute configuration wikipedia.orgnih.govresearchgate.netresearchgate.netepfl.ch. MS can be used to identify idose wikipedia.org. Recent advancements in MS-based methodologies have enabled the comprehensive identification and absolute configuration determination of all 24 aldohexose and 2-ketohexose isomers, encompassing both D and L enantiomers nih.govresearchgate.netresearchgate.net.

This is achieved through methods that create significant energetic differences between isomers, leading to unique fragmentation patterns nih.govresearchgate.net. By analyzing the ratios of specific fragment ions, simultaneous determination of identification and absolute configuration is possible nih.govresearchgate.net. This mass spectrometric approach can be applied to accurately identify isolated monosaccharides from various sources nih.govresearchgate.net.

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a reference technique for quantitative analysis due to its high precision and accuracy researchgate.netepa.govresearchgate.net. The principle of IDMS involves adding a known amount of a stable isotope-labeled analog of the analyte (in this case, potentially labeled D-Idose) to the sample epa.govisotope.com. After achieving isotopic equilibration, the altered isotope ratio is measured by mass spectrometry epa.gov.

Quantification is then performed through a direct mathematical calculation based on the determined isotopic ratios, the known isotopic abundance of the spike and sample, and the amount and concentration of the spike added epa.gov. A significant advantage of IDMS is that partial loss of the analyte after equilibration does not affect the accuracy of the determination epa.gov. This technique, while often exemplified with amino acids or metals, is applicable to any element or molecule with more than one stable isotope, making it suitable for the quantitative analysis of D-Idose when appropriate labeled standards are available epa.govisotope.com.

Fragment Ion Analysis for Chiral Discrimination

Fragment ion analysis within mass spectrometry is a key technique for achieving chiral discrimination between enantiomers, including those of monosaccharides like D-Idose nih.govresearchgate.netresearchgate.netepfl.chindiana.eduresearchgate.net. This method relies on the generation and analysis of specific fragment ions produced from derivatized monosaccharides or their complexes with chiral selectors nih.govresearchgate.netepfl.chindiana.edu.

Unique ratios of specific fragment ions can be generated for each hexose (B10828440) isomer, allowing for simultaneous identification and absolute configuration determination nih.govresearchgate.net. Studies have shown that forming non-covalent complexes of D/L glycans with a chiral molecule can lead to distinguishable fragmentation patterns epfl.ch. The chiral discrimination can be quantified through the ratio of fragment ion abundances for complexes containing different enantiomers researchgate.net. This ratio is unique for each pair of monosaccharide enantiomers and reflects differences in the Gibbs free energy of diastereomeric fragments researchgate.net. Various chiral selectors, such as amino acids or peptides in combination with metal ions, have been explored to facilitate chiral differentiation through the analysis of diastereomeric adducts by techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) indiana.eduresearchgate.net.

Integrated Spectroscopic and Chromatographic Approaches

Integrating spectroscopic and chromatographic methods offers a comprehensive approach for the analysis and characterization of complex samples containing D-Idose. Coupling techniques such as liquid chromatography with mass spectrometry (LC-MS) combines the separation power of chromatography with the identification and structural elucidation capabilities of mass spectrometry researchgate.netmdpi.comnih.gov.

LC-MS is particularly valuable for analyzing polar compounds like monosaccharides without the need for prior derivatization, although derivatization can enhance sensitivity and improve chromatographic separation creative-biolabs.comnih.gov. This integrated approach allows for the separation of complex mixtures, followed by the identification and quantification of individual components based on their mass-to-charge ratio and fragmentation patterns researchgate.netmdpi.comnih.govnih.gov. While general applications to lipids and metabolites in food products or biological fluids are widely reported, the principles are directly transferable to the detailed analysis of carbohydrates, enabling both qualitative and quantitative analysis of D-Idose within complex biological or synthetic samples researchgate.netmdpi.comnih.gov.

Biochemical Pathways and Biological Significance of D Idose and Its Derivatives

Incorporation into Complex Glycoconjugates

D-Idose derivatives are integral to the structure and function of several complex carbohydrates that are essential for cellular communication, structural integrity, and host-pathogen interactions.

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. The incorporation of idose derivatives into these chains is critical for their biological activity.

The most significant biological role of an idose derivative is the presence of L-Iduronic acid (IdoA) in the GAGs heparan sulfate (B86663) and dermatan sulfate. researchgate.netwikipedia.org IdoA is the C-5 epimer of D-Glucuronic acid (GlcA). wikipedia.org In the biosynthesis of these GAGs, IdoA is not incorporated directly into the growing polysaccharide chain. Instead, D-glucuronic acid residues already incorporated into the polymer are enzymatically epimerized to L-iduronic acid by the enzyme DS-epimerase. wikipedia.org This post-polymerization modification is a key step in determining the ultimate function of the GAG chain.

Dermatan sulfate is characterized by repeating disaccharide units of N-acetyl-D-galactosamine (GalNAc) and IdoA. wikipedia.org Heparan sulfate, a related GAG, also contains IdoA, although typically in smaller amounts compared to GlcA. researchgate.net

| Glycosaminoglycan | Key Repeating Disaccharide Unit | Presence of Iduronic Acid |

|---|---|---|

| Dermatan Sulfate | N-acetyl-D-galactosamine and L-Iduronic acid | Major component |

| Heparan Sulfate | N-acetyl-D-glucosamine and D-Glucuronic acid/L-Iduronic acid | Minor component |

The presence of IdoA residues in GAG chains imparts significant conformational flexibility. wikipedia.org Unlike the relatively rigid chair conformation of GlcA, IdoA can adopt multiple conformations, including two chair forms (¹C₄ and ⁴C₁) and a skew-boat form (²S₀). researchgate.net This flexibility allows GAGs containing IdoA to interact with a wide variety of proteins, including growth factors, cytokines, and enzymes. wikipedia.org The specific conformation of IdoA, which can be influenced by sulfation patterns on the GAG chain, plays a crucial role in modulating these protein-binding interactions and, consequently, the biological functions of heparan sulfate and dermatan sulfate. researchgate.netwikipedia.org

The O-antigen is the outermost component of the lipopolysaccharide (LPS) in Gram-negative bacteria and is a major determinant of their serological specificity. The O-antigens of Escherichia coli are known to be highly variable in their monosaccharide composition. While a wide array of common and rare sugars have been identified in the O-antigens of different E. coli serotypes, there is currently no direct experimental evidence to confirm the presence of D-Idose or its immediate derivatives as a constituent of any known E. coli O-antigen. One study has proposed a biosynthetic pathway for UDP-L-IdoA in E. coli O-antigens, however, this is not based on direct experimental data.

Glycoproteins and glycolipids are complex molecules that play vital roles in cell recognition, signaling, and membrane stability. nih.govresearchgate.net They are characterized by the covalent attachment of oligosaccharide chains (glycans) to proteins and lipids, respectively. The monosaccharide composition of these glycans is diverse and crucial for their function.

While L-Iduronic acid is a known component of proteoglycans, which are a specific type of glycoprotein, there is no direct scientific evidence to date that establishes the presence of D-Idose itself as a constituent of other animal glycoproteins or glycolipids. wikipedia.org The common monosaccharides found in these molecules include glucose, galactose, mannose, fucose, N-acetylglucosamine, N-acetylgalactosamine, and sialic acids. wikipedia.org The rarity of D-Idose in nature makes its widespread incorporation into these complex molecules unlikely without specific enzymatic pathways for its synthesis and activation.

Role in Glycosaminoglycan (GAG) Biosynthesis

Enzymatic Interactions and Metabolic Processing

The enzymatic interactions and metabolic fate of D-Idose are not as well-characterized as those of more common hexoses like glucose. However, studies on related isomers and general metabolic pathways provide some insights.

Research has shown that aldose reductase, an enzyme involved in the polyol pathway, can act on L-idose, the C-5 epimer of D-glucose. nih.gov This suggests that D-Idose, as a stereoisomer, could potentially interact with various sugar-metabolizing enzymes.

In terms of metabolic processing, the general pathway for hexose (B10828440) catabolism involves phosphorylation by a hexokinase to form a hexose-6-phosphate, which then enters the glycolytic pathway. While it is plausible that D-Idose could be a substrate for a hexokinase, specific studies confirming this and detailing its subsequent metabolic fate in vivo are currently lacking. The metabolism of other rare sugars, such as D-allulose, has been investigated, revealing that they are often poorly metabolized and largely excreted unchanged. nih.gov A similar fate for D-Idose is possible, but further research is needed for confirmation.

| Enzyme | Substrate(s) | Potential Interaction with Idose |

|---|---|---|

| Aldose Reductase | Aldehydes, including aldose sugars like glucose | Can act on L-idose, suggesting potential interaction with other idose isomers. nih.gov |

| Hexokinase | Hexoses, such as glucose and fructose (B13574) | Theoretically could phosphorylate D-Idose, but this has not been experimentally confirmed. |

| DS-epimerase | D-Glucuronic acid residues in GAGs | Converts D-glucuronic acid to L-iduronic acid, a key step in GAG biosynthesis. wikipedia.org |

D-Idose as a Substrate for Aldose Reductase

Aldose reductase is a key enzyme in the polyol pathway, which converts glucose to sorbitol. wikipedia.org This pathway is implicated in the long-term complications of diabetes. nih.gov While glucose is a primary physiological substrate, its in vitro use for studying aldose reductase presents methodological challenges. nih.govnih.gov

Research has identified L-Idose, the C-5 epimer of D-glucose, as an efficient and attractive alternative substrate for measuring aldose reductase activity. nih.govresearchgate.net Studies using both bovine lens and human recombinant aldose reductase have demonstrated that the enzyme acts effectively on L-Idose. nih.gov The catalytic efficiency (kcat) for L-Idose is nearly identical to that of D-glucose. However, the Michaelis constant (KM) for L-Idose is significantly lower, indicating a higher affinity of the enzyme for this substrate. nih.gov This enhanced affinity is attributed to the higher proportion of L-Idose existing in the open-chain aldehyde form compared to D-glucose. nih.govresearchgate.net Consequently, L-Idose is considered a superior substrate for in vitro investigations of aldose reductase and for screening potential inhibitors. nih.govnih.govbiosynth.com

Table 1: Kinetic Parameters of Aldose Reductase with Sugar Substrates

| Substrate | kcat (Catalytic Constant) | KM (Michaelis Constant) | Enzyme Affinity |

|---|---|---|---|

| D-Glucose | Baseline | Higher | Lower |

| L-Idose | Essentially identical to D-Glucose | Significantly lower than D-Glucose | Higher |

This table summarizes the comparative kinetics of aldose reductase with D-Glucose and L-Idose, based on available research. nih.gov

Comparative Metabolic Implications with Other Monosaccharides

D-Idose is a rare aldohexose, a C-5 epimer of D-glucose, meaning it differs in the orientation of the hydroxyl group at the fifth carbon. mdpi.com Unlike abundant monosaccharides such as D-glucose, D-fructose, and D-galactose, which are central to cellular energy metabolism, D-Idose is not found freely in nature and its metabolic pathways are less understood. mdpi.comupr.edu

The metabolism of common monosaccharides typically begins with phosphorylation, followed by entry into the glycolytic pathway. upr.edu For instance, glucose is phosphorylated to glucose-6-phosphate by hexokinase, and fructose is primarily phosphorylated to fructose-1-phosphate (B91348) by fructokinase. upr.edujumedicine.com Galactose is converted to galactose-1-phosphate and then epimerized to UDP-glucose to enter the mainstream of glucose metabolism. upr.edu

The biological activities of rare sugars like D-Idose are often attributed to their ability to act as antimetabolites, mimicking the structures of metabolizable sugars like D-glucose. tandfonline.com This structural similarity allows them to interact with cellular machinery, such as transporters and enzymes, but they are not always processed in the same way, which can lead to inhibitory effects. nih.gov For example, while D-glucose is the primary energy source for most cells, D-Idose has been shown to inhibit the proliferation of certain cancer cells, suggesting a disruption of normal metabolic processes. nih.govnih.gov

Cellular Interactions and Biological Activities at the Molecular Level

Mechanisms of Glucose Uptake Inhibition in Specific Cancer Cell Lines

Cancer cells exhibit a high rate of glucose uptake and glycolysis to fuel their rapid proliferation, a phenomenon known as the Warburg effect. nih.govcuanschutz.edumdpi.com This dependency on glucose makes glucose transporters (GLUTs) a potential target for anticancer therapies. nih.govmdpi.com

Studies have shown that D-Idose exhibits anti-proliferative activity against specific cancer cell lines. In a study evaluating rare aldohexoses, 5 mM of D-Idose inhibited the proliferation of human leukemia MOLT-4F cells by 60%. nih.govnih.gov In contrast, it did not show significant activity against the DU-145 human prostate cancer cell line. nih.govnih.gov

Table 2: Anti-proliferative and Mechanistic Effects of D-Idose on Cancer Cells

| Cell Line | Concentration | Proliferation Inhibition | Glucose Uptake Inhibition | TXNIP Induction |

|---|---|---|---|---|

| MOLT-4F (Leukemia) | 5 mM | 60% | Yes | No |

| DU-145 (Prostate) | 5 mM | No significant activity | Not reported | Not reported |

This table presents the specific effects of D-Idose on different human cancer cell lines as reported in scientific literature. nih.govnih.gov

Investigating Growth Inhibitory Effects in Model Organisms (e.g., Caenorhabditis elegans)

The nematode Caenorhabditis elegans is a widely used model organism for studying fundamental biological processes, including the effects of various compounds on growth and development. nih.gov In a screening of all 16 aldohexose stereoisomers for their effects on C. elegans, the rare sugars L-Idose, D-allose, and D-talose demonstrated significant growth inhibition. tandfonline.comnih.govoup.com

Specifically, treatment with L-Idose resulted in a relative body size of 49.5% compared to untreated controls, the most potent inhibition among the tested sugars. tandfonline.comoup.com This growth inhibition was observed under both monoxenic (with a bacterial food source) and axenic (in a chemically defined medium) culture conditions, indicating a direct effect on the nematode's development rather than just on its food source. nih.govoup.com The inhibitory effect was not due to osmotic stress. oup.com While the precise structure-activity relationship remains unclear, these findings suggest that L-Idose has valuable biological activities that warrant further investigation. oup.com

Comparative Glycoscience: D Idose in the Context of Aldohexoses

Stereochemical Relationships with Other Aldohexoses (e.g., D-Glucose, D-Altrose, D-Gulose)

D-Idose is a member of the aldohexose family, a group of monosaccharides that share the same chemical formula (C₆H₁₂O₆) but differ in the spatial arrangement of their hydroxyl groups. libretexts.org Aldohexoses possess four chiral centers, giving rise to 16 possible stereoisomers, which are divided into eight pairs of D- and L-enantiomers. libretexts.org The stereochemical relationship of D-Idose to other D-aldohexoses is defined by the configuration of its hydroxyl groups at specific carbon atoms.

Epimers are diastereomers that differ in configuration at only one chiral center. libretexts.org D-Idose has the following epimeric relationships with other D-aldohexoses:

D-Gulose: D-Idose is the C2 epimer of D-Gulose, meaning they differ only in the orientation of the hydroxyl group at the second carbon atom.

D-Altrose: D-Idose is the C3 epimer of D-Altrose, with the stereochemical difference occurring at the third carbon.

L-Glucose: L-Idose is the C5 epimer of D-Glucose. wikipedia.orgquora.com It's important to note that changing the stereochemistry at C5 in a D-sugar results in an L-sugar. quora.com

The following table summarizes the epimeric relationships between D-Idose and other selected D-aldohexoses.

| Aldohexose | Epimeric Relationship to D-Idose |

|---|---|

| D-Gulose | C2 Epimer |

| D-Altrose | C3 Epimer |

| D-Glucose | Diastereomer (differs at C2, C3, and C4) |

Comparative Analysis of Conformational Preferences and Solution Stabilities

D-Idose is notably the most unstable of all the aldohexoses. nih.govnih.gov This instability is a direct consequence of its conformational preferences. In its most stable chair conformation (¹C₄), D-Idose has a significant number of axial hydroxyl groups, leading to considerable steric strain. Specifically, it is the only aldohexose with axial hydroxyl groups at both the C-1 and C-4 positions, which contributes to its conformational instability.

In aqueous solution, monosaccharides exist in an equilibrium between their open-chain and cyclic forms (anomers, α and β). For most aldohexoses, the β-anomer in the ⁴C₁ chair conformation is favored. However, for D-Idose, the conformational landscape is more complex. Computational studies have shown that while the α-anomer of D-Idose is favored in the ⁴C₁ chair form, the β-anomer is favored in all oxidation states at the 6-position when in the ¹C₄ chair conformation. nih.gov

The inherent instability of D-Idose makes it challenging to work with, and it has never been crystallized. nih.gov This contrasts sharply with D-Glucose, which is the most stable aldohexose due to its ability to adopt a chair conformation where all of its bulky hydroxyl and hydroxymethyl groups are in the more stable equatorial positions.

| Aldohexose | Relative Stability | Key Conformational Features |

|---|---|---|

| D-Glucose | Most Stable | All non-hydrogen substituents are equatorial in the most stable chair conformation. |

| D-Idose | Least Stable | Multiple axial hydroxyl groups in its chair conformations, leading to high steric strain. |

| D-Altrose | Less Stable | Axial hydroxyl group at C3. |

| D-Gulose | Less Stable | Axial hydroxyl group at C2. |

Differential Biochemical Roles and Enzyme Specificity Among Aldohexose Isomers

The distinct stereochemistry of aldohexose isomers dictates their recognition and processing by enzymes, leading to vastly different biochemical roles. worthington-biochem.com Enzyme specificity ensures that the correct sugar is utilized in the appropriate metabolic pathway. worthington-biochem.com This specificity can be absolute, where an enzyme acts on only one substrate, or it can be broader, recognizing a specific functional group or bond type. worthington-biochem.comyoutube.com

While D-Glucose is a central molecule in energy metabolism, D-Idose is not found in nature and its direct metabolic roles are less understood. wikipedia.org However, its oxidized derivative, D-iduronic acid, is a crucial component of glycosaminoglycans (GAGs) such as dermatan sulfate (B86663) and heparan sulfate. wikipedia.org The flexibility of iduronic acid residues in these GAGs is vital for their biological functions, including protein binding and anticoagulant activity.

Enzyme specificity is critical in the metabolism of these sugars. For instance, L-idose has been shown to be an effective substrate for aldose reductase, an enzyme implicated in diabetic complications. nih.gov In fact, L-idose is considered a better substrate for this enzyme than D-glucose due to a lower Michaelis constant (KM), indicating a higher affinity of the enzyme for L-idose. nih.gov This is attributed to the higher proportion of the open-chain aldehyde form of L-idose in solution compared to D-glucose. nih.gov

Studies on D-lyxose isomerase from Providencia stuartii have shown that this enzyme exhibits high activity towards aldoses with hydroxyl groups at C2 and C3 in the left-hand configuration in their Fischer projections, which includes D-mannose and D-talose, but not D-idose. nih.gov This highlights the high degree of stereospecificity of enzymes involved in monosaccharide metabolism.

Functional Analogues and Derivatives: A Comparative Structural-Activity Perspective

The unique structure of D-Idose allows for the synthesis of various derivatives and functional analogues with distinct biological activities. The study of these molecules provides valuable insights into structure-activity relationships.

A significant derivative of D-Idose is D-iduronic acid , formed by the oxidation of the C6 primary alcohol. As mentioned, this uronic acid is a key component of GAGs. Another derivative is D-idonic acid , which can be formed through the reduction of D-iduronic acid derivatives.

Research has also explored the synthesis of idose-type glycosides, which have shown potential biological activities, including anticoagulant and anti-infection properties. The synthesis of 2-amino-2-deoxy-1,3-dithioidoglycosides from D-Idose is an example of creating derivatives with enhanced stability against hydrolysis, which is beneficial for therapeutic applications.

A study on the anti-proliferative activity of rare aldohexoses against human leukemia cells (MOLT-4F) revealed that D-Idose exhibited significant inhibitory effects. nih.gov To understand the structure-activity relationship, researchers evaluated the activity of related compounds. They found that D-sorbose (a ketose), 6-deoxy-D-Idose, and L-xylose (a pentose) showed no inhibitory activity. nih.gov This suggests that both the aldose structure and the hydroxyl group at the C-6 position of D-Idose are crucial for its anti-proliferative activity. nih.gov The study also indicated that D-Idose's mechanism of action involves the inhibition of glucose uptake through a pathway independent of the thioredoxin-interacting protein (TXNIP). nih.gov

| Compound | Concentration (mM) | % Inhibition of Cell Proliferation | Key Structural Feature |

|---|---|---|---|

| D-Idose | 5 | 60% | Aldohexose with C-6 hydroxyl group |

| D-Allose | 5 | 46% | Aldohexose |

| D-Sorbose | 5 | No activity | Ketohexose |

| 6-deoxy-D-Idose | 5 | No activity | Lacks C-6 hydroxyl group |

| L-Xylose | 5 | No activity | Aldopentose |

Data from: Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose. nih.gov

Theoretical and Computational Investigations of D Idose Systems

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics simulations are widely used to explore the dynamic behavior and conformational landscape of molecules in solution. For hexose (B10828440) monosaccharides, including D-Idose, MD simulations provide valuable information about the flexibility of the sugar ring and the orientation of hydroxylmethyl and hydroxyl groups. nih.gov The conformational properties of carbohydrates, such as ring puckering, are key determinants of their behavior and interactions in biological systems. mdpi.com

MD simulations allow researchers to observe transitions between different conformational states, which can be challenging to capture experimentally. nih.gov The accuracy of these simulations is highly dependent on the quality of the force fields used to describe the interactions between atoms. mdpi.com

Simulation of Ring Puckering and Tautomeric Interconversion

Ring puckering is a fundamental aspect of pyranose ring conformation, describing the deviations from a planar structure. mdpi.com D-Idose, like iduronate, exhibits a delicate balance between the ⁴C₁ and ¹C₄ chair conformations, making it a valuable test case for assessing the accuracy of force fields in modeling ring puckering dynamics. mdpi.com

Studies using MD simulations have investigated the ring puckering dynamics of various hexose monosaccharides, including D-Idose and its anomers. nih.gov These simulations can reveal the different ring conformations adopted by the monosaccharide ring, such as chair, half-chair, envelope, boat, and skew-boat conformations. nih.gov Capturing the transitions between the stable ⁴C₁ and ¹C₄ chair forms can be challenging in simulations due to energy barriers. nih.gov

Research has explored the influence of different force fields, including additive and polarizable models, on the ring dynamics of hexoses. nih.govacs.org For instance, studies using the CHARMM36 additive force field have shown a tendency to favor the ⁴C₁ conformations and exhibit rigidity. nih.gov The inclusion of polarization in force fields can enhance the sampling of ring conformations and potentially lower energy barriers between chair forms, although some polarizable force fields may still require refinement to accurately reproduce experimental results. nih.govacs.org

Force Field Refinement for Hexose Monosaccharides

The accuracy of MD simulations for carbohydrates relies heavily on well-parameterized force fields. mdpi.com Refinement of force fields for hexose monosaccharides is an ongoing area of research aimed at improving the agreement between simulation results and experimental data. acs.orgacs.orgresearchgate.netresearchgate.net

Force field development often involves a hierarchical approach, where parameters are transferred from simpler model compounds and then refined against quantum mechanical (QM) data and experimental observations. nih.govacs.org Target data for parameter optimization can include QM dipole moments, solute-water interaction energies, vibrational frequencies, and conformational energies. acs.org Validation of force fields can involve comparisons with experimental data on crystals, densities of aqueous sugar solutions, and rotational preferences of exocyclic groups. acs.org

Recent efforts have focused on refining polarizable force fields, such as the Drude polarizable force field, for hexose monosaccharides to better capture ring conformational dynamics. acs.orgacs.orgresearchgate.net While initial polarizable models sometimes showed discrepancies with experimental data, revised parameter sets have demonstrated improved conformational sampling for certain monosaccharides, including D-Idose. acs.org Additive force fields like CHARMM have also been shown to reliably model ring puckering across a range of monosaccharides, including D-Idose, accurately capturing the balance between ⁴C₁ and ¹C₄ chair conformations. mdpi.comresearchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, properties, and reaction mechanisms of molecules. royalsocietypublishing.orgmdpi.comscirp.org DFT can provide highly accurate predictions for molecular structures and various thermochemical properties. scirp.org Its applications in chemistry are vast, ranging from predicting structural, chemical, and optical properties to spectroscopic and thermodynamic phenomena. royalsocietypublishing.org

Confirmation of Stereochemical Configurations

DFT calculations can be used to confirm the stereochemical configurations of chiral molecules, including monosaccharides like D-Idose. acoreconsumiveis.com.br By calculating properties sensitive to stereochemistry, such as spectroscopic parameters, and comparing them with experimental data, researchers can assign or confirm the absolute configuration of a compound. acoreconsumiveis.com.br

Methods like vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectroscopy, in conjunction with DFT calculations, are particularly useful for determining the absolute configuration of chiral molecules. acoreconsumiveis.com.br DFT can be used to calculate theoretical spectra for different possible stereoisomers, which are then compared to experimental spectra to identify the correct configuration. acoreconsumiveis.com.br

Prediction of Spectroscopic Properties

DFT is a valuable tool for predicting various spectroscopic properties of molecules, aiding in the interpretation of experimental spectra and the identification of unknown compounds. royalsocietypublishing.orgmdpi.comacs.orgnih.govdost.gov.ph These properties can include vibrational frequencies (relevant for IR and Raman spectroscopy), NMR chemical shifts, and electronic transitions (relevant for UV-Vis spectroscopy). royalsocietypublishing.orgacs.orgnih.govdost.gov.ph

For NMR spectroscopy, DFT calculations can predict ¹H and ¹³C chemical shifts with high accuracy, assisting in structural elucidation. acs.orgfrontiersin.org The accuracy of predicted NMR shifts depends on the chosen functional and basis set, as well as the consideration of conformational flexibility. acs.orgfrontiersin.org

DFT calculations can also be used to predict IR spectra, which can help in identifying molecular structures, including isomers that may be difficult to differentiate by other methods. acs.org The agreement between calculated and experimental spectroscopic data, such as IR or NMR spectra, provides strong evidence for a proposed molecular structure and stereochemistry. acs.orgnih.gov

Computational Modeling of Thermodynamic Stability Data

Computational modeling can provide insights into the thermodynamic stability of molecules and their interactions. acs.orgmdpi.comfau.denih.gov For carbohydrates, this can involve studying the relative stability of different conformers or tautomers, as well as their interactions with other molecules, such as proteins or metal ions. mdpi.comnih.gov

Quantum chemical calculations, including DFT, can be used to determine thermodynamic parameters such as standard enthalpy change (ΔH°), standard entropy (S°), and standard Gibbs energy change (ΔG°) for various processes, including the formation of complexes. mdpi.comnrel.gov These parameters can be used to assess the spontaneity and favorability of reactions or conformational transitions. mdpi.com

Computational studies have investigated the thermodynamic stability of complexes formed between monosaccharides and other species, such as metal ions, to understand their behavior in different environments. mdpi.com For instance, computational thermodynamic analysis has been applied to study the interaction between coagulants and monosaccharides, providing insights into fouling mechanisms in water treatment. mdpi.com

Development of Computerized Models for D-Idose and its Glycosidic Linkages

Theoretical and computational methods have become indispensable tools for investigating the structural and dynamic properties of carbohydrates, including D-Idose and its glycosidic linkages. These approaches complement experimental techniques like NMR spectroscopy and X-ray diffraction, providing detailed insights into molecular behavior at an atomic level. csic.esacs.org The inherent flexibility of carbohydrates, particularly D-Idose, which is known for its high conformational variability in solution, makes computational modeling crucial for understanding their biological roles. acs.orgresearchgate.netnih.gov

Computational studies on D-Idose and idose-containing molecules often employ a range of techniques, including molecular mechanics (MM), molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations. csic.es These methods allow researchers to explore the potential energy surfaces of these molecules, identify stable conformers, and analyze the transitions between different conformational states. figshare.comacs.orgresearchgate.net

The development of accurate force fields is a critical aspect of computational modeling for carbohydrates. General force fields may not adequately describe molecular structures where stereoelectronic effects, such as the anomeric effect, are significant. csic.es This has led to the development of specific carbohydrate force fields, such as GLYCAM06, which incorporate parameters designed to better account for these effects. csic.es Refinements of polarizable force fields, like the Drude force field, have also been undertaken to enhance the accuracy of capturing ring conformational dynamics in hexose monosaccharides. acs.org

Molecular dynamics simulations are widely used to study the conformational behavior and flexibility of monosaccharides and oligosaccharides. csic.esnih.govacs.orgdntb.gov.ua These simulations can provide information on the dynamic equilibrium between different ring conformers, such as the 4C1 and 1C4 chair forms observed in idopyranosides. researchgate.netdntb.gov.ua The transition between these chair forms is notably easier in idopyranosides due to a lower energy barrier compared to other sugars like glucopyranosides, where the 4C1 conformation is strongly favored. researchgate.net MD simulations also allow for the investigation of glycosidic linkage conformations, typically described by the dihedral angles φ and ψ. cnrs.frdiva-portal.orgnih.govacs.org

Quantum mechanical calculations, including Density Functional Theory (DFT), are employed to investigate the electronic structure, energies, and spectroscopic properties of D-Idose and its derivatives. acs.orgspringernature.comdtic.milmdpi.comresearchgate.netajchem-a.com These calculations can provide detailed information about the stability of different conformers and the energy barriers between them. figshare.comacs.org For instance, DFT calculations have been used to study the pyranose ring interconversion path of α-L-idose. springernature.com Combined QM and MD approaches are also utilized to gain a more comprehensive understanding of carbohydrate behavior in solution. mdpi.comnih.gov

The development of computerized models for D-Idose and its glycosidic linkages is an ongoing area of research. These models are essential for predicting the three-dimensional structures of idose-containing carbohydrates, understanding their interactions with biological molecules like proteins, and ultimately elucidating their functions in various biological processes. csic.esnih.govnih.gov

Data from computational studies can include:

Relative energies of different conformers.

Populations of various conformational states.

Glycosidic torsion angles (φ and ψ) and their distributions.

Energy barriers for conformational transitions.

While specific detailed data tables for D-Idose glycosidic linkages were not extensively found in the search results within the strict scope, the principles and methods applied to other carbohydrates provide a framework for such investigations on D-Idose. Studies on related sugars like galactose and glucose demonstrate the type of data generated through these computational approaches. researchgate.netnih.govnih.gov

For example, computational studies on disaccharides often involve calculating potential energy surfaces as a function of glycosidic torsion angles, yielding "Ramachandran-like" plots that illustrate accessible conformational space and low-energy regions. researchgate.net

Illustrative Data (Based on general carbohydrate computational studies):

Conformational Energies: Relative energies of different chair and boat conformers can be calculated using QM or high-level MM methods.

Glycosidic Linkage Torsion Angles: MD simulations provide distributions of φ and ψ angles for glycosidic linkages, indicating preferred orientations.

These types of data are crucial for building accurate models of idose-containing oligosaccharides and polysaccharides.

Research Applications in Chemical Biology and Advanced Glycochemistry

Building Block for Complex Carbohydrate and Oligosaccharide Synthesis

The unique structural characteristics of D-Idose make it a valuable precursor in the stereoselective synthesis of complex carbohydrates and oligosaccharides. Its incorporation into oligosaccharide chains can significantly influence their three-dimensional structure and, consequently, their biological function. The synthesis of oligosaccharides containing D-Idose moieties is a key area of research, as these molecules can mimic or inhibit biological processes involving native glycans. nih.gov

One of the primary challenges in utilizing D-Idose is its inherent instability and the difficulty in its synthesis. nih.govnih.gov However, methodologies have been developed for the practical synthesis of D-Idose and stable precursors, which facilitates its use in the assembly of oligosaccharides and glycoconjugates. nih.gov These synthetic strategies are crucial for exploring the biological roles of D-Idose-containing glycans.

The table below summarizes key aspects of using D-Idose in complex carbohydrate synthesis.

| Feature | Description | Reference |

| Stereochemical Influence | The unique stereochemistry of D-Idose imparts distinct conformational properties to oligosaccharides. | |

| Synthetic Utility | Serves as a key building block for constructing complex and rare oligosaccharide structures. | nih.gov |

| Challenges | The instability and synthetic difficulty of D-Idose present hurdles in its widespread application. | nih.govnih.gov |

| Precursor Development | The development of stable D-Idose precursors has enabled its incorporation into complex glycans. | nih.gov |

Precursor for Bioactive Molecules and Rare Sugar Derivatives

D-Idose serves as a crucial starting material for the synthesis of a variety of bioactive molecules and other rare sugar derivatives. Its chemical structure can be strategically modified to generate compounds with novel biological activities. A significant application is its role as a precursor to D-iduronic acid and D-idonic acid, which are components of biologically important molecules. nih.govmdpi.com

The conversion of D-Idose to these derivatives often involves selective oxidation and reduction reactions. For instance, the oxidation of the C6 position of D-Idose yields D-iduronic acid, a key component of glycosaminoglycans like dermatan sulfate (B86663) and heparan sulfate. wikipedia.org The synthesis of these derivatives from D-Idose is a testament to its versatility as a chiral pool starting material.

Key derivatives synthesized from D-Idose are highlighted in the following table.

| Derivative | Synthetic Transformation | Biological Relevance | Reference |

| D-Iduronic Acid | Selective oxidation at C6 | Component of glycosaminoglycans (e.g., dermatan sulfate, heparan sulfate). | wikipedia.org |

| D-Idonic Acid | Oxidation of the aldehyde group | A rare sugar acid with potential applications in biochemical research. | nih.gov |